3-Ethylpyridin-2-amine
Overview
Description
3-Ethylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an ethyl group at the third position and an amino group at the second position of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyridin-2-amine can be achieved through several methods. One common approach involves the reduction of 3-ethylpyridine-2-nitro compound using hydrogen in the presence of a palladium catalyst. Another method includes the electrolytic reduction of 3-aminomethylpyridine dihydrochloride using deposited palladium black over graphite.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, substituted amines, and various pyridine derivatives.
Scientific Research Applications
3-Ethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 3-Ethylpyridin-2-amine varies depending on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, some derivatives of pyridine are known to inhibit enzymes like beta-secretase, which is involved in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
- 3-Methylpyridin-2-amine
- 3-Propylpyridin-2-amine
- 3-Fluoropyridin-2-amine
Comparison: 3-Ethylpyridin-2-amine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to 3-Methylpyridin-2-amine, the ethyl group provides a different steric and electronic environment, potentially leading to distinct reactivity and interaction with biological targets. Similarly, the presence of a fluorine atom in 3-Fluoropyridin-2-amine significantly alters its chemical properties compared to the ethyl derivative.
Properties
IUPAC Name |
3-ethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAZAHLROWIQRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453301 | |
Record name | 3-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42753-67-3 | |
Record name | 3-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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